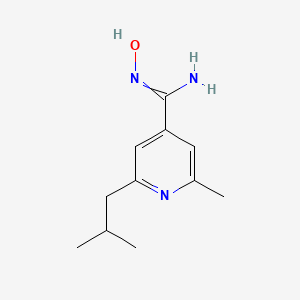
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine is a chemical compound that has garnered attention due to its potential applications in various fields. It is a derivative of isonicotinamide, which is known for its therapeutic properties. The compound’s structure includes a hydroxy group, an isobutyl group, and a methyl group attached to an isonicotinamidine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine typically involves the reaction of isonicotinamide with appropriate reagents to introduce the hydroxy, isobutyl, and methyl groups. One common method involves the use of boronic esters in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The process would include the preparation of boronic esters, their coupling with isonicotinamide, and subsequent purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The isobutyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isobutyl and methyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-hydroxy-2-methyl-isonicotinamidine: A similar compound with a methyl group instead of an isobutyl group.
N-hydroxy-2-ethyl-isonicotinamidine: Contains an ethyl group instead of an isobutyl group.
Uniqueness
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine is unique due to the presence of both isobutyl and methyl groups, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H17N3O |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N'-hydroxy-2-methyl-6-(2-methylpropyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C11H17N3O/c1-7(2)4-10-6-9(11(12)14-15)5-8(3)13-10/h5-7,15H,4H2,1-3H3,(H2,12,14) |
InChI-Schlüssel |
NBVJWXPPPWTZKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)CC(C)C)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
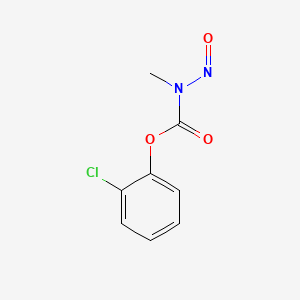
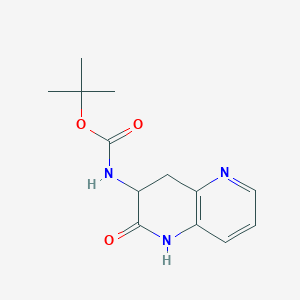
![2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-5-Oxazolecarboxylic acid methyl ester](/img/structure/B13959496.png)
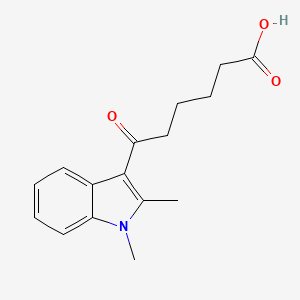

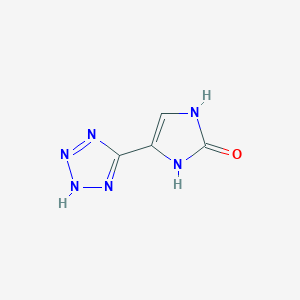

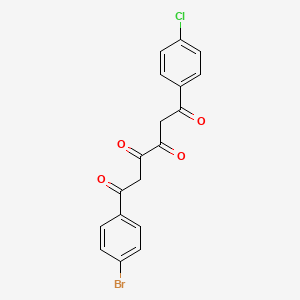
![1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B13959572.png)
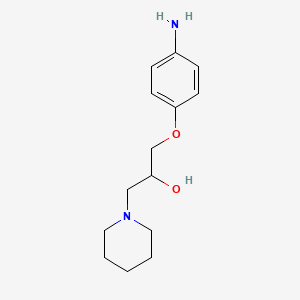
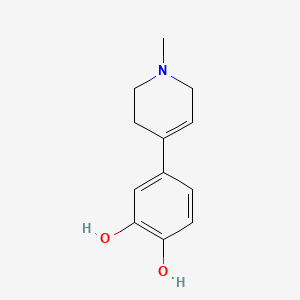
![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)
